molecular formula C21H18Cl2N2O5 B5152211 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5152211
M. Wt: 449.3 g/mol
InChI Key: RHSJFMMYLJVGPY-UHFFFAOYSA-N
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Description

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2,4-dichlorophenylmethanol with 3-methoxybenzaldehyde under acidic conditions to form an intermediate, which is then reacted with 1,3-dimethyl-1,3-diazine-2,4,6-trione in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The presence of dichlorophenyl groups allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the binding sites of enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5/c1-24-19(26)15(20(27)25(2)21(24)28)8-12-4-7-17(18(9-12)29-3)30-11-13-5-6-14(22)10-16(13)23/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSJFMMYLJVGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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